

Spectroscopic Data Analysis of 1-Methyl-1H-indol-5-ol: A Technical Guide

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Compound of Interest

Compound Name: *1-Methyl-1H-indol-5-ol*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for the compound **1-Methyl-1H-indol-5-ol**. Due to the limited availability of direct experimental spectra for this specific molecule in public databases, this guide presents predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The methodologies provided are generalized standard operating procedures for the analysis of heterocyclic organic compounds of this nature.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **1-Methyl-1H-indol-5-ol**. These predictions are derived from the analysis of substituent effects (a methyl group at the N1 position and a hydroxyl group at the C5 position) on the indole core, referencing data from similar indole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Chemical Shifts for **1-Methyl-1H-indol-5-ol** (in CDCl_3 , referenced to TMS at 0 ppm)

Proton Position	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H2	~7.0 - 7.2	d	~2.5 - 3.5
H3	~6.4 - 6.6	d	~2.5 - 3.5
H4	~7.1 - 7.3	d	~8.5 - 9.0
H6	~6.8 - 7.0	dd	$J \approx 8.5, 2.0$
H7	~7.0 - 7.2	d	~2.0
N1-CH ₃	~3.7 - 3.9	s	-
C5-OH	Variable (broad)	s	-

Table 2: Predicted ¹³C NMR Chemical Shifts for **1-Methyl-1H-indol-5-ol** (in CDCl₃, referenced to CDCl₃ at 77.16 ppm)

Carbon Position	Predicted Chemical Shift (δ , ppm)
C2	~125 - 128
C3	~101 - 104
C3a	~128 - 131
C4	~110 - 113
C5	~150 - 153
C6	~112 - 115
C7	~105 - 108
C7a	~132 - 135
N1-CH ₃	~32 - 35

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for **1-Methyl-1H-indol-5-ol**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3600 - 3200	Broad, Strong	O-H stretch (phenolic)
~3100 - 3000	Medium	Aromatic C-H stretch
~2950 - 2850	Medium	Aliphatic C-H stretch (N-CH ₃)
~1620 - 1580	Medium	C=C aromatic ring stretch
~1470 - 1450	Medium	Aromatic ring stretch
~1250 - 1200	Strong	C-O stretch (phenol)
~800 - 700	Strong	C-H out-of-plane bending

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrum Fragments for **1-Methyl-1H-indol-5-ol** (Electron Ionization)

m/z	Predicted Fragment	Notes
147	[M] ⁺	Molecular ion
132	[M - CH ₃] ⁺	Loss of the N-methyl group
118	[M - CHO] ⁺	Loss of a formyl radical
104	[M - CH ₃ - CO] ⁺	Subsequent loss of carbon monoxide

Experimental Protocols

The following are detailed methodologies for the key experiments cited. These represent standard procedures for the spectroscopic analysis of novel or uncharacterized organic compounds.

NMR Spectroscopy (¹H and ¹³C)

- Sample Preparation:
 - Weigh approximately 5-10 mg of the solid **1-Methyl-1H-indol-5-ol** sample.

- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3) in a clean, dry NMR tube.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
- Cap the NMR tube and gently invert to ensure complete dissolution and homogeneity.

- Instrumentation and Data Acquisition:
 - The NMR spectra should be acquired on a spectrometer operating at a field strength of 400 MHz or higher for optimal resolution.[\[1\]](#)
 - Tune and shim the instrument to the specific sample and solvent.
 - For ^1H NMR, acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 12-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans), and a relaxation delay of 1-2 seconds.
 - For ^{13}C NMR, acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is required. Due to the lower natural abundance and sensitivity of the ^{13}C nucleus, a significantly larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically necessary to obtain a high-quality spectrum.[\[1\]](#)
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decays (FIDs).
 - Phase correct the resulting spectra.
 - Calibrate the chemical shift scale using the signal of the internal standard (TMS at 0 ppm) or the residual solvent peak.
 - Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons.

- Analyze the multiplicities and coupling constants in the ^1H NMR spectrum to elucidate proton-proton connectivities.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

- Sample Preparation:
 - Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
 - Place a small amount of the solid **1-Methyl-1H-indol-5-ol** sample directly onto the center of the ATR crystal.[2][3]
- Instrumentation and Data Acquisition:
 - Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.[2]
 - Apply pressure to the sample using the instrument's pressure clamp to ensure good contact between the sample and the crystal.[3]
 - Acquire the IR spectrum, typically in the range of 4000-400 cm^{-1} .
 - Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a spectrum with a good signal-to-noise ratio.
- Data Processing and Analysis:
 - The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm^{-1}).
 - Identify the characteristic absorption bands and compare them to known correlation tables to identify functional groups present in the molecule.[4][5]

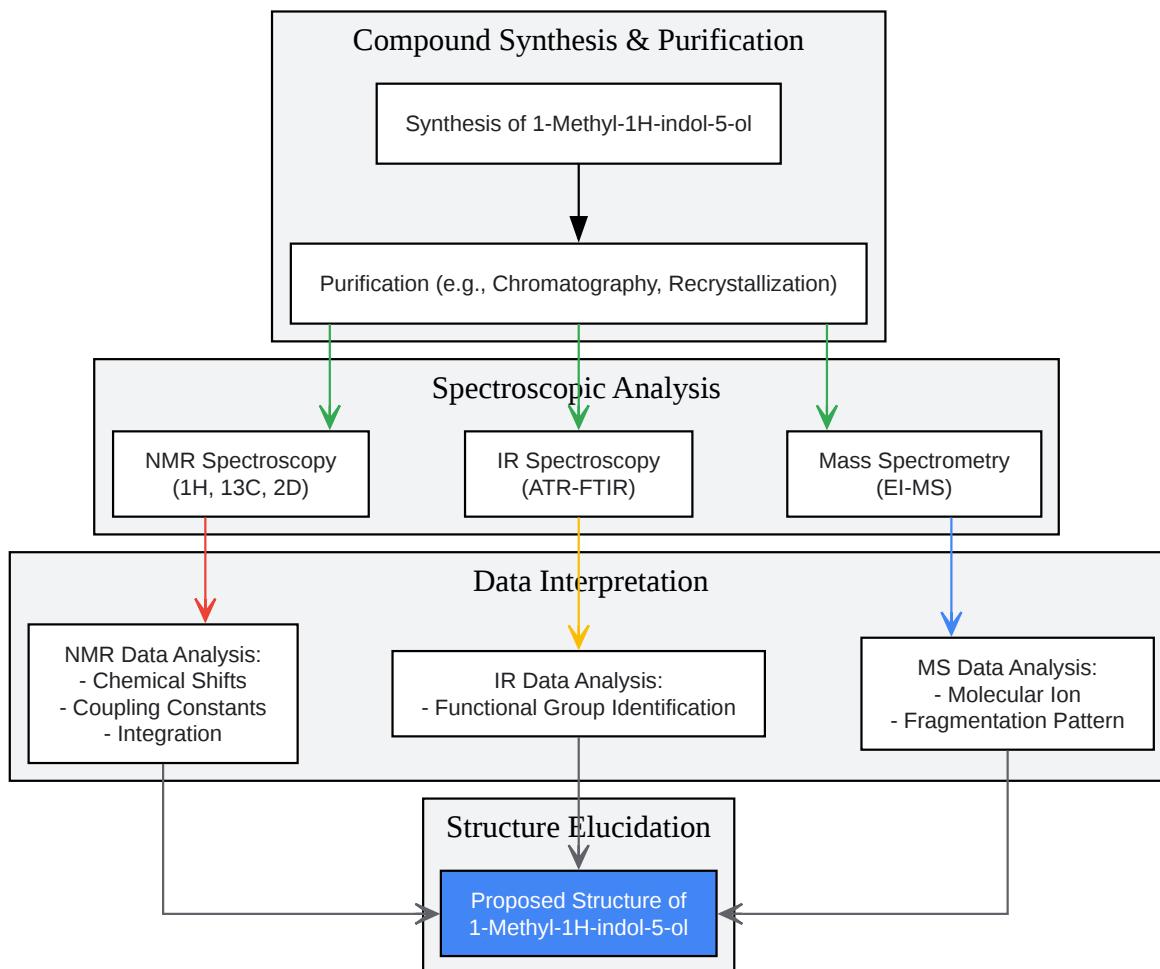
Mass Spectrometry (MS)

- Sample Preparation:

- Prepare a dilute solution of **1-Methyl-1H-indol-5-ol** in a volatile organic solvent (e.g., methanol or acetonitrile). The concentration should be in the range of 1-10 µg/mL.
- Instrumentation and Data Acquisition (Electron Ionization - EI):
 - Introduce the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).[6]
 - The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source.[7][8]
 - The resulting positively charged ions (molecular ion and fragment ions) are accelerated into the mass analyzer.
 - The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
 - A detector records the abundance of each ion.
- Data Analysis:
 - The mass spectrum is a plot of relative ion abundance versus m/z.
 - Identify the molecular ion peak ($[M]^+$), which corresponds to the molecular weight of the compound.
 - Analyze the fragmentation pattern to gain structural information. The differences in m/z values between the molecular ion and the fragment ions correspond to the masses of neutral fragments that have been lost.[4]

Visualization of the Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and structure elucidation of an organic compound like **1-Methyl-1H-indol-5-ol**.



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Caption: A logical workflow for the synthesis, purification, spectroscopic analysis, and structural elucidation of **1-Methyl-1H-indol-5-ol**.

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